![molecular formula C17H19N5O2 B6537214 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1170004-22-4](/img/structure/B6537214.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
It is known that similar compounds can exert their effects through alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . These interactions can lead to overexcitation and consequently paralysis and death in insects .
Biochemical Pathways
The inhibition of monoamine oxidases and prostaglandin synthesis suggests that it may impact neurotransmitter metabolism and inflammatory responses .
Pharmacokinetics
Exposure to similar compounds mainly occurs through inhalation or dermal contact during its use or production .
Result of Action
The overexcitation and subsequent paralysis and death in insects suggest a neurotoxic effect .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-5-22-14(9-12(4)21-22)15(23)18-17-20-19-16(24-17)13-7-6-10(2)8-11(13)3/h6-9H,5H2,1-4H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMOVNSLXDAHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

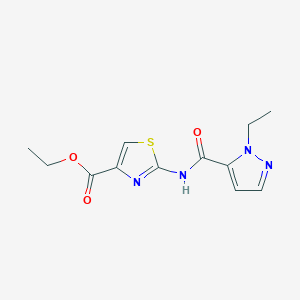
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6537157.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)
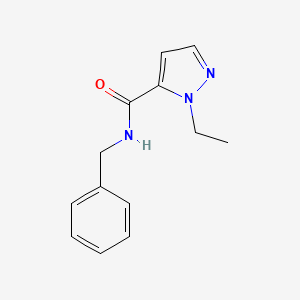
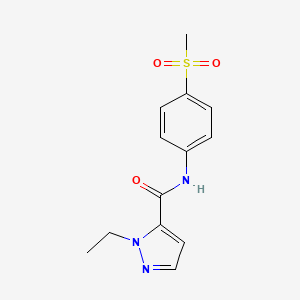
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
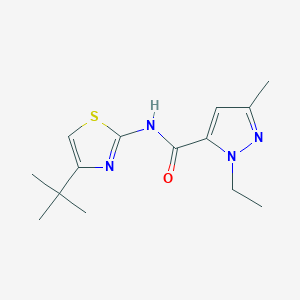
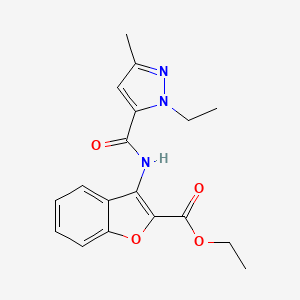

![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
